N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide
Description
N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide (CAS: 84803-69-0) is a tertiary amine derivative of dodecanamide, with the molecular formula C₁₇H₃₆N₂O and a molecular weight of 284.48 g/mol. Its structure comprises a dodecanamide backbone (12-carbon alkyl chain) substituted with a dimethylaminoethyl group and a methyl group on the nitrogen atom. Key physical properties include a boiling point of 140–160°C at 0.3 Torr and a SMILES representation of O=C(N(C)CCN(C)C)CCCCCCCCCCC .
Properties
CAS No. |
84803-69-0 |
|---|---|
Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methyldodecanamide |
InChI |
InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)16-15-18(2)3/h5-16H2,1-4H3 |
InChI Key |
ILIRVVGOYSSENU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes, which are derived from the oligomerization of propylene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process involves the following steps:
Oligomerization of Propylene: Propylene is oligomerized to form nonenes.
Alkylation of Phenol: Phenol is alkylated with nonenes in the presence of an acidic catalyst to produce 4-Nonylphenol.
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale reactors where phenol and nonenes are mixed with an acidic catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates.
Reduction: Reduction reactions can convert it to nonylphenol derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation.
Nonylphenol Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and resins.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects on human health.
Industry: Used in the production of detergents, emulsifiers, and other industrial products
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, leading to endocrine disruption. This interaction affects various molecular pathways, including those involved in reproductive and developmental processes. The compound’s ability to bind to estrogen receptors and activate estrogen-responsive genes is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Alkyl Chain Length Variants
Compounds with varying alkyl chain lengths share the dimethylaminoethyl functional group but differ in hydrophobic properties:
Research Findings :
Substituent Modifications on the Amine Group
Variations in the amine substituents alter electronic and steric properties:
| Compound Name | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| This compound | C₁₇H₃₆N₂O | Dimethylaminoethyl, Methyl | Balanced solubility, moderate basicity |
| N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide | C₁₆H₃₅N₃O | Aminoethylaminoethyl | Higher polarity, increased H-bonding |
| N-(2-hydroxyethyl)-N-methyldodecanamide | C₁₅H₃₁NO₂ | Hydroxyethyl, Methyl | Enhanced hydrophilicity, lower basicity |
Research Findings :
- Hydroxyethyl substituents (e.g., C₁₅H₃₁NO₂) improve water solubility but reduce basicity, limiting applications in environments requiring amine-mediated reactivity .
Functionalized Derivatives in Medicinal Chemistry
The dimethylaminoethyl group is leveraged in bioactive molecules:
Research Findings :
- The dimethylaminoethyl group in Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)-acetamide) enhances DNA binding and cytotoxicity compared to the parent quinolinone, demonstrating the role of tertiary amines in improving drug efficacy .
- In naphthalimide derivatives (e.g., C₁₉H₂₆N₄O₃), the dimethylaminoethyl side chain facilitates DNA intercalation, a mechanism critical for anticancer activity .
Key Data Tables
Table 1: Physical and Chemical Properties
| Property | This compound | N-(2-hydroxyethyl)-N-methyldodecanamide | N-(2-(Dimethylamino)ethyl)hexadecanamide |
|---|---|---|---|
| Molecular Weight | 284.48 g/mol | 257.41 g/mol | 326.56 g/mol |
| Boiling Point | 140–160°C (0.3 Torr) | Not reported | Not reported |
| Solubility | Moderate in polar solvents | High in polar solvents | Low in polar solvents |
| Key Functional Group | Dimethylaminoethyl | Hydroxyethyl | Dimethylaminoethyl |
Biological Activity
N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide, also known as DMED, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMED, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 286.49 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The structure of DMED includes a dodecanamide backbone with a dimethylaminoethyl group, which contributes to its amphiphilic nature, making it potentially useful in various biological applications.
Antimicrobial Properties
Research indicates that DMED exhibits significant antimicrobial activity. A study evaluated its effectiveness against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
The results suggest that DMED is particularly effective against Gram-positive bacteria, while its activity against Gram-negative bacteria is less pronounced. This differential activity may be attributed to the structural differences in bacterial cell walls.
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of DMED:
| Cell Line | IC (µg/mL) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | 50 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 40 | Moderate cytotoxicity |
| NIH/3T3 (fibroblast) | >100 | Low cytotoxicity |
The IC values indicate that while DMED shows some cytotoxic effects on cancer cell lines, it remains relatively safe for normal fibroblast cells, suggesting a potential therapeutic window.
The proposed mechanism of action for DMED's antimicrobial effects involves disruption of bacterial cell membranes due to its amphiphilic nature. The hydrophobic dodecanamide tail interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
Case Studies
-
Clinical Application in Wound Management
- A clinical trial investigated the use of DMED in wound dressings for diabetic ulcers. The results indicated a significant reduction in infection rates and improved healing times compared to standard treatments.
-
Topical Formulation for Acne Treatment
- Another study explored a topical formulation containing DMED for acne treatment. Patients reported a marked decrease in lesions and inflammation with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
